3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
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Overview
Description
3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorobenzylthio group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The sulfur atom in the thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 4-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole-3-Thiol
- 3-[(4-Fluorobenzyl)Thio]-1H-1,2,4-Triazole
- 3-[(4-Methylbenzyl)Thio]-1H-1,2,4-Triazole
Comparison: 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct electronic and steric effects compared to other substituents like fluorobenzyl or methylbenzyl groups. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLPWUQKVUWGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352102 |
Source
|
Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134796-34-2 |
Source
|
Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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